N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP-115, is a small molecule drug that has shown potential in treating a variety of neurological disorders. It is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and may help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Mechanism of Action
As mentioned earlier, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and may help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, this compound can help to reduce the activity of excitatory neurotransmitters, which can lead to a reduction in seizures, anxiety, and other symptoms associated with neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the brain. Additionally, this compound has been shown to be effective in reducing seizures and anxiety-like behaviors in animal models, which suggests that it may be a promising treatment for these conditions.
One limitation of using this compound in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known. Additionally, the effects of this compound on other neurotransmitters and brain regions are not yet fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is the potential use of this compound in combination with other anti-seizure medications to increase their effectiveness. Another area of interest is the potential use of this compound in the treatment of anxiety disorders and addiction. Additionally, further research is needed to fully understand the effects of this compound on other neurotransmitters and brain regions, which may help to identify new applications for this drug.
Synthesis Methods
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide involves several steps, starting with the reaction of 3-(4-phenylpiperazin-1-yl)propanoic acid with 2,2-dimethylpropionyl chloride to form N-(2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide. This intermediate is then reacted with cyanogen bromide to form this compound.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of numerous scientific studies, which have investigated its potential as a treatment for various neurological disorders. Some of the conditions that have been studied include epilepsy, anxiety disorders, and addiction. In animal models, this compound has been shown to reduce seizure activity and increase the effectiveness of other anti-seizure medications. It has also been shown to reduce anxiety-like behaviors in rodents and to reduce the reinforcing effects of cocaine and other drugs of abuse.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-19(2,3)17(15-20)21-18(24)9-10-22-11-13-23(14-12-22)16-7-5-4-6-8-16/h4-8,17H,9-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNZAHMMBQQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.